![molecular formula C20H17N3O3S3 B2797855 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941992-53-6](/img/structure/B2797855.png)
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
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Description
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Reactivity and Synthesis
A theoretical investigation highlighted the reactivity of N-(phenylsulfonyl)acetamide derivatives, including structures similar to the chemical , demonstrating their application in creating compounds with potential antimalarial activity. These compounds, characterized by their ADMET properties, exhibited significant in vitro antimalarial activity and showed no cytotoxicity at tested concentrations. Theoretical calculations suggested a tendency for electron transfer in the most active compounds, indicating their chemical stability and potential reactivity (Fahim & Ismael, 2021).
Antimicrobial Activity
Research into novel sulphonamide derivatives, including those with structural similarities to the compound , showed good antimicrobial activity. Computational and experimental analyses were used to predict and confirm the structure of new compounds, offering insights into their potential use in treating microbial infections (Fahim & Ismael, 2019).
Antitumor Activity
A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems revealed considerable antitumor activity against various cancer cell lines. This suggests the potential of these compounds in cancer therapy, highlighting the role of the benzothiazole structure as a pharmacophoric group (Yurttaş et al., 2015).
Photophysical Properties
Investigations into the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals demonstrated the influence of the substituent in the benzothiazole moiety on assembly formation. These findings contribute to understanding the material's properties, which could be relevant for developing new photophysical tools or materials (Balijapalli et al., 2017).
Antibacterial Agents
The synthesis and characterization of derivatives, including those structurally similar to the compound , showed promising antibacterial activity against various microorganisms. This underscores the potential application of such compounds in developing new antibacterial agents (Bhoi et al., 2015).
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S3/c1-2-29(25,26)14-9-7-13(8-10-14)11-18(24)23-20-22-16(12-27-20)19-21-15-5-3-4-6-17(15)28-19/h3-10,12H,2,11H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQJRXSSXSLDIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide |
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